molecular formula C9H7BrN2S B2519673 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine CAS No. 1593836-39-5

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Cat. No.: B2519673
CAS No.: 1593836-39-5
M. Wt: 255.13
InChI Key: PPRXHJRTNUBEDL-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇BrN₂S
Molecular Weight: 255.14 g/mol
CAS Number: 1593836-39-5
IUPAC Name: 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole

This heterocyclic compound consists of a pyridine ring substituted with a methyl group at position 2 and a thiazole ring at position 2. The thiazole moiety is further brominated at its 4-position, enhancing its electrophilic character . The methyl group on the pyridine ring contributes to steric and electronic effects, influencing molecular interactions and solubility .

Properties

IUPAC Name

4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRXHJRTNUBEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine typically involves the reaction of 4-bromo-1,3-thiazole with 2-methylpyridine under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a sulfoxide or sulfone derivative.

Scientific Research Applications

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological molecules, affecting various pathways within the cell.

Comparison with Similar Compounds

Physicochemical Properties :

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine and related thiazole-pyridine hybrids:

Compound CAS Number Substituents Molecular Weight Key Functional Differences Biological/Physicochemical Impact
Target Compound 1593836-39-5 2-Methylpyridine, 4-bromothiazole 255.14 Bromine enhances electrophilicity; methyl group increases lipophilicity Potential halogen bonding interactions; improved membrane permeability
4-(4-Bromophenyl)-thiazol-2-yl-2-propyl-pyridine - 4-Bromophenyl (thiazole), 2-propyl (pyridine) ~323.23* Bulkier bromophenyl and propyl groups Higher molecular weight reduces solubility; aromatic stacking possible
4-(4-Bromo-1,3-thiazol-2-yl)pyridine 1142195-11-6 Unsubstituted pyridine, 4-bromothiazole 241.11 Absence of methyl group Reduced steric hindrance; lower lipophilicity
4-[4-(3-Bromo-2-thienyl)-thiazol-2-yl]pyridine 339113-94-9 3-Bromothienyl (thiazole) 323.23 Thienyl ring introduces sulfur and conjugation Enhanced π-π interactions; possible redox activity
N-[4-(4-Hydroxy-3-methoxyphenyl)-thiazol-2-yl]acetamide - Hydroxy-methoxyphenyl (thiazole), acetamide ~277.30* Polar hydroxy and methoxy groups Increased hydrogen bonding; COX/LOX inhibition potential

*Estimated based on molecular formulas.

Structural and Electronic Comparisons

  • Bromine Position : Bromine at the 4-position of the thiazole (target compound) vs. 3-bromothienyl (CAS 339113-94-9) creates distinct electronic environments. The thienyl group’s conjugated system may enhance charge delocalization compared to the isolated bromine in the target compound .

Biological Activity

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine is a heterocyclic compound characterized by the presence of both a thiazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antiviral, and potential anticancer properties. The molecular formula of this compound is C8H7BrN2S, and its structure features a bromine atom on the thiazole ring, which may play a critical role in its biological interactions.

Chemical Structure

The structural representation of this compound can be summarized as follows:

ComponentDescription
Thiazole Ring Contains sulfur and nitrogen atoms
Pyridine Ring A nitrogen-containing aromatic ring
Substituents Bromine at the 4-position on the thiazole

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

A comparative analysis with other related compounds shows that the presence of bromine enhances antibacterial activity. The following table summarizes the antibacterial efficacy of various derivatives:

Compound NameStructure FeaturesAntibacterial Activity (Zone of Inhibition in mm)
This compoundThiazole and pyridine ringsModerate against S. aureus, E. coli
5-Bromo-N-(5-fluoro-thiazolyl)pyridineFluorine substitutionEnhanced activity compared to non-fluorinated
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideChloroacetamide groupInvestigated for enzyme inhibition

The activity against C. albicans also indicates potential antifungal properties, making it a candidate for further exploration in treating fungal infections .

Antiviral Activity

The compound's antiviral potential has been highlighted in studies focusing on its interaction with viral enzymes. Compounds with similar structures have shown effectiveness against viruses by inhibiting key enzymatic pathways essential for viral replication . This suggests that this compound may warrant investigation as a novel antiviral agent.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Molecular docking studies have suggested that this compound interacts with specific biological targets, potentially altering their function. Research into these interactions is ongoing to elucidate how structural modifications can enhance efficacy .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy Study : In vitro assays demonstrated that the compound exhibited moderate inhibitory effects against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Antiviral Research : A study focused on the compound's ability to inhibit viral replication showed promising results against certain strains of viruses, indicating its potential as a therapeutic agent for viral infections .

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